molecular formula C13H19NO2 B7645320 (2S)-2-(2,3-dihydro-1-benzofuran-5-ylmethylamino)butan-1-ol

(2S)-2-(2,3-dihydro-1-benzofuran-5-ylmethylamino)butan-1-ol

Cat. No. B7645320
M. Wt: 221.29 g/mol
InChI Key: MDJKNNLXTRWOLH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(2,3-dihydro-1-benzofuran-5-ylmethylamino)butan-1-ol, also known as Ro15-4513, is a chemical compound that belongs to the class of benzodiazepine receptor inverse agonists. It was first synthesized in the early 1990s and has since been used extensively in scientific research to investigate the mechanism of action of benzodiazepines.

Mechanism of Action

(2S)-2-(2,3-dihydro-1-benzofuran-5-ylmethylamino)butan-1-ol acts as an inverse agonist at the benzodiazepine receptor site on the GABA-A receptor. This means that it binds to the receptor site and causes a conformational change that results in the receptor being less active than in its basal state. This is in contrast to benzodiazepine agonists, which enhance the activity of the receptor.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the sedative and anxiolytic effects of benzodiazepines in animal models, suggesting that it may be useful in the treatment of benzodiazepine addiction. It has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the advantages of (2S)-2-(2,3-dihydro-1-benzofuran-5-ylmethylamino)butan-1-ol is that it is a highly specific benzodiazepine receptor inverse agonist, which means that it can be used to study the mechanism of action of benzodiazepines with a high degree of precision. However, one limitation of this compound is that it has a relatively short half-life, which means that it may not be suitable for long-term studies.

Future Directions

There are a number of future directions that could be pursued in the study of (2S)-2-(2,3-dihydro-1-benzofuran-5-ylmethylamino)butan-1-ol. One area of interest is the development of more potent and selective benzodiazepine receptor inverse agonists. Another area of interest is the investigation of the potential therapeutic uses of this compound, particularly in the treatment of benzodiazepine addiction and epilepsy. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its effects on the GABA-A receptor.

Synthesis Methods

The synthesis of (2S)-2-(2,3-dihydro-1-benzofuran-5-ylmethylamino)butan-1-ol involves the reaction between 2,3-dihydro-1-benzofuran-5-carbaldehyde and (S)-2-amino-1-butanol in the presence of a reducing agent. The resulting product is then purified through a series of chromatography steps to obtain pure this compound.

Scientific Research Applications

(2S)-2-(2,3-dihydro-1-benzofuran-5-ylmethylamino)butan-1-ol has been used in a variety of scientific research applications, including the study of the mechanism of action of benzodiazepines. It has been shown to bind specifically to the benzodiazepine receptor site on the GABA-A receptor, which is responsible for mediating the anxiolytic and sedative effects of benzodiazepines.

properties

IUPAC Name

(2S)-2-(2,3-dihydro-1-benzofuran-5-ylmethylamino)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-12(9-15)14-8-10-3-4-13-11(7-10)5-6-16-13/h3-4,7,12,14-15H,2,5-6,8-9H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJKNNLXTRWOLH-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NCC1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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